Cas no 337921-58-1 (1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime)
![1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime structure](https://ja.kuujia.com/scimg/cas/337921-58-1x500.png)
1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime 化学的及び物理的性質
名前と識別子
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- 1-(4-PHENOXYPHENYL)-1-ETHANONE O-[6-(([1-(4-PHENOXYPHENYL)ETHYLIDENE]AMINO)OXY)-2-PYRIDINYL]OXIME
- (Z)-[1-(4-phenoxyphenyl)ethylidene][(6-{[(Z)-[1-(4-phenoxyphenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine
- Ethanone, 1-(4-phenoxyphenyl)-, O,O'-2,6-pyridinediyldioxime (9CI)
- 1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime
- (Z)-1-(4-phenoxyphenyl)-N-[6-[(Z)-1-(4-phenoxyphenyl)ethylideneamino]oxypyridin-2-yl]oxyethanimine
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- インチ: 1S/C33H27N3O4/c1-24(26-16-20-30(21-17-26)37-28-10-5-3-6-11-28)35-39-32-14-9-15-33(34-32)40-36-25(2)27-18-22-31(23-19-27)38-29-12-7-4-8-13-29/h3-23H,1-2H3/b35-24-,36-25-
- InChIKey: NCLJFGTYRSGZMO-UKJDBFPPSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(/C(/C)=N\OC2C=CC=C(N=2)O/N=C(/C)\C2C=CC(=CC=2)OC2C=CC=CC=2)=CC=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 40
- 回転可能化学結合数: 10
- 複雑さ: 728
- トポロジー分子極性表面積: 74.5
- XLogP3: 8.2
1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 10K-029-100MG |
1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime |
337921-58-1 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 10K-029-50MG |
1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime |
337921-58-1 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 10K-029-1MG |
1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime |
337921-58-1 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 10K-029-10MG |
1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime |
337921-58-1 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 10K-029-5MG |
1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime |
337921-58-1 | >90% | 5mg |
£35.00 | 2025-02-09 |
1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oximeに関する追加情報
Compound CAS No. 337921-58-1: 1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime
The compound CAS No. 337921-58-1, also known as 1-(4-phenoxyphenyl)-1-ethanone O-[6-({[1-(4-phenoxyphenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.
Structural Analysis: The molecule consists of a phenoxyphenyl group attached to an ethanone moiety, which is further connected to an oxime group via a pyridine ring. The presence of the phenoxyphenyl group introduces aromaticity and enhances the molecule's stability. The oxime functional group, on the other hand, is known for its ability to form hydrogen bonds, making it suitable for bioisosteric replacements in drug design.
Synthesis and Characterization: Recent studies have focused on optimizing the synthesis of this compound, leveraging advanced catalytic methods to improve yield and purity. Researchers have employed cross-coupling reactions and stereo-selective synthesis techniques to construct the molecule's complex framework. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure.
Pharmacological Applications: The compound has shown potential as a lead molecule in the development of anticancer agents. Preclinical studies indicate that it exhibits selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. Its ability to inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs), makes it a promising candidate for targeted therapy.
Material Science Applications: Beyond pharmacology, this compound has found applications in the development of advanced materials. Its aromatic structure and functional groups make it suitable for use in organic electronics, where it can serve as a building block for semiconducting polymers. Recent research has explored its role in enhancing the efficiency of organic light-emitting diodes (OLEDs) by improving charge transport properties.
Environmental Impact: Concerns about the environmental footprint of chemical compounds have led researchers to investigate the biodegradability of this molecule. Studies suggest that under aerobic conditions, the compound undergoes rapid degradation, minimizing its ecological impact. This makes it a more sustainable choice compared to traditional synthetic compounds.
Future Directions: Ongoing research is focused on exploring the compound's potential in gene therapy and nanotechnology. Scientists are investigating its ability to act as a carrier for therapeutic genes or as a component in nanoscale drug delivery systems. Additionally, efforts are being made to scale up its production for industrial applications while maintaining eco-friendly practices.
In conclusion, CAS No. 337921-58-1, with its unique chemical properties and versatile applications, represents a significant advancement in modern chemistry. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations across multiple disciplines.
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